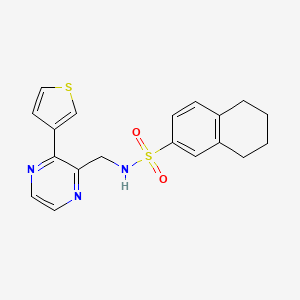

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a pyrazine-thiophene hybrid moiety. This compound’s structural complexity arises from its heterocyclic components: the pyrazine ring provides a nitrogen-rich aromatic system, while the thiophene-3-yl group introduces sulfur-based electronic effects. Although direct pharmacological data for this compound are unavailable in the provided evidence, its design suggests applications in medicinal chemistry, leveraging the bioisosteric properties of pyrazine and thiophene rings.

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c23-26(24,17-6-5-14-3-1-2-4-15(14)11-17)22-12-18-19(21-9-8-20-18)16-7-10-25-13-16/h5-11,13,22H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNONGXASENRBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound features several functional groups that contribute to its biological properties. The compound can be synthesized through various multi-step organic reactions involving thiophene and pyrazine derivatives.

Key Synthetic Steps

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Formation of the Pyrazine Ring : Condensation reactions involving 1,2-diketones and diamines.

- Tetrahydronaphthalene Sulfonamide Formation : Incorporation of sulfonamide functionalities to enhance solubility and biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine and thiophene exhibit significant antitumor properties. The compound is hypothesized to inhibit key pathways involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary assessments indicate that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The mechanism may involve membrane disruption leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific structural features in enhancing biological activity. For instance:

- Thiophene and Pyrazine Rings : These heterocycles are crucial for receptor binding and activity.

- Sulfonamide Group : Enhances solubility and bioavailability.

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of similar compounds against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

- Inflammation Model : In vivo models demonstrated reduced edema in treated groups compared to controls, supporting the anti-inflammatory potential of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Benzamide Derivatives (Patent Example Compounds)

Example Compound: N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide

- Core Structure : Benzamide (instead of sulfonamide) with a pyrazine-cyanide substituent.

- Key Features: The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability. The cyano (-CN) group on pyrazine may influence electronic properties and binding affinity.

- Synthesis : Multi-step route involving condensation, hydroxylamine addition, and cyclization to form oxadiazole derivatives (e.g., 5-methyl-1,2,4-oxadiazol-3-yl) .

Comparison: Unlike the target compound’s sulfonamide and thiophene moieties, this benzamide derivative prioritizes fluorinated and cyano groups for electronic modulation. The absence of a sulfur-containing thiophene ring may reduce interactions with sulfur-binding enzymes or receptors.

Triazolothiazole-Sulfonamide Analogs

Example Compound : N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Core Structure : Shares the tetrahydronaphthalene-sulfonamide backbone but substitutes the pyrazine-thiophene group with a triazolothiazole-fluorophenyl system.

- The 3-fluorophenyl group may improve target selectivity via halogen bonding.

Comparison : Both compounds utilize sulfonamide-tetrahydronaphthalene scaffolds, but the triazolothiazole-fluorophenyl system in this analog could confer distinct pharmacokinetic profiles, such as increased plasma protein binding or altered CYP450 metabolism.

Thiophene-Containing Impurities (Drospirenone-Related Compounds)

Example Compound : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Core Structure: Aminopropanol backbone with thiophene and naphthalene groups.

- Key Features: The thiophen-3-yl group mirrors the target compound’s sulfur-containing substituent.

- Role: This compound is an impurity in drospirenone synthesis, highlighting challenges in purifying thiophene-containing intermediates .

Comparison : While structurally distinct from the target sulfonamide, this impurity underscores the synthetic complexity of integrating thiophene rings. The target compound’s purity may require advanced chromatographic methods, as seen in ’s use of preparative HPLC .

Key Research Findings

Synthetic Complexity : The target compound’s pyrazine-thiophene linkage may require regioselective coupling steps, akin to ’s use of TsOH-catalyzed cyclization for oxadiazole formation .

Electronic Effects : The thiophene-3-yl group’s electron-rich nature contrasts with ’s fluorophenyl-triazolothiazole system, which combines halogen and π-deficient heterocycles for target engagement .

Impurity Management : Thiophene-containing intermediates (e.g., ’s impurities) necessitate rigorous purification, suggesting the target compound’s synthesis may require similar quality-control measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.